2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the azidomethyl group makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to exhibit a broad range of biological and pharmacological activities . They have been known to interact with various biological targets, including enzymes and receptors, leading to diverse biological responses .
Mode of Action
It can be inferred from related compounds that it may interact with its targets in a way that alters their function, leading to changes in cellular processes . The presence of the pyridine ring in the compound could potentially influence its reactivity and interaction with biological targets .
Biochemical Pathways
For instance, they are oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
Similar compounds, such as aminopyralid, a pyridine carboxylic acid active ingredient, are known to provide systemic control of target species and offer soil residual activity to extend control .
Result of Action
Related compounds, such as imidazopyridine derivatives, have been reported to exhibit a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
Action Environment
It is known that environmental factors such as ph, temperature, and presence of other substances can influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the azidomethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a hydrazine and a diketone can undergo cyclization to form the pyrazole ring. Subsequent functionalization with an azidomethyl group can be achieved using azidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazole-pyridine compounds .
Scientific Research Applications
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery.
Comparison with Similar Compounds
Similar Compounds
4-(azidomethyl)pyridine: Similar in structure but lacks the pyrazole ring.
2-(azidomethyl)pyridine: Similar but with the azidomethyl group directly attached to the pyridine ring.
2-(4-methyl-1H-pyrazol-3-yl)pyridine: Similar but with a methyl group instead of an azidomethyl group.
Uniqueness
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is unique due to the combination of the pyrazole and pyridine rings with an azidomethyl group. This structure provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-15-13-6-7-5-12-14-9(7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICHRPULIQTMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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